6-bromo-2-naphthyl 3,4-dimethoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, a related compound, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, was synthesized through aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Safety and Hazards
Future Directions
The future directions for the study of “6-bromo-2-naphthyl 3,4-dimethoxybenzoate” could involve further exploration of its synthesis, structure, and potential applications. For instance, photoactive compounds have potential applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .
Mechanism of Action
Target of Action
The primary target of 6-bromo-2-naphthyl 3,4-dimethoxybenzoate is currently unknown. Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
These compounds often bind to their targets, altering their conformation and modulating their activity .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in enzyme activity, gene expression, and cellular signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. For instance, certain enzymes or cofactors may be required for the compound to exert its effects .
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl) 3,4-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-17-8-5-14(11-18(17)23-2)19(21)24-16-7-4-12-9-15(20)6-3-13(12)10-16/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQITOUBWMOGPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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